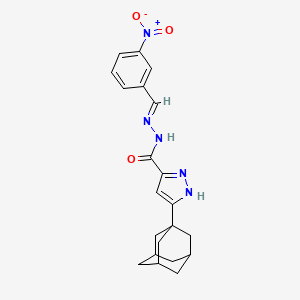

(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

説明

“(E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” is a carbohydrazide derivative featuring a pyrazole core substituted with an adamantane moiety at position 3 and a 3-nitrobenzylidene hydrazide group at position 4. This compound is synthesized via cyclization reactions involving adamantane-1-carbohydrazide intermediates, as demonstrated in analogous syntheses of structurally related thiadiazole and triazole derivatives .

特性

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c27-20(25-22-12-13-2-1-3-17(7-13)26(28)29)18-8-19(24-23-18)21-9-14-4-15(10-21)6-16(5-14)11-21/h1-3,7-8,12,14-16H,4-6,9-11H2,(H,23,24)(H,25,27)/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYKJEQLXMNJBD-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 5-amino-1-adamantanecarboxylic acid derivatives. This method capitalizes on the reactivity of the hydrazine moiety in the presence of carbonyl compounds to form the desired pyrazole structure. The reaction conditions may vary, but generally include refluxing in an appropriate solvent such as ethanol or methanol.

Antimicrobial Properties

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 8 |

| Escherichia coli | Inhibitory | 16 |

| Pseudomonas aeruginosa | Moderate inhibitory | 32 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells. Preliminary studies on (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide show promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Antimicrobial Efficacy : A study conducted by researchers at King Abdulaziz University demonstrated that a series of pyrazole derivatives exhibited varying degrees of antibacterial activity against resistant strains of Acinetobacter baumannii, with some compounds showing synergistic effects when combined with traditional antibiotics .

- Anti-inflammatory Mechanism : Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar pyrazole compounds, revealing that they significantly reduced inflammation in animal models of arthritis .

- Antitumor Studies : A recent publication detailed experiments on adamantane-based pyrazoles that induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting a mechanism that could be exploited for cancer therapy .

科学的研究の応用

The compound (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and agriculture.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Specifically, compounds similar to (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide have been studied for their ability to inhibit tumor cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further investigation in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies have shown that certain pyrazole derivatives possess antimicrobial activity against various pathogens. The incorporation of the adamantane moiety may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .

Synthesis of Functional Materials

The unique properties of (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide make it suitable for developing functional materials such as sensors and catalysts. The compound's ability to form stable complexes with metal ions can be exploited in catalysis for organic reactions or in sensor applications for detecting environmental pollutants .

Polymer Chemistry

In polymer science, the introduction of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that incorporating such compounds into polymers can lead to materials with improved performance characteristics for industrial applications .

Pesticidal Activity

There is growing interest in using pyrazole derivatives as agrochemicals due to their potential pesticidal properties. Studies have suggested that modifications of pyrazole structures can lead to compounds with effective insecticidal or fungicidal activities. This could provide an environmentally friendly alternative to traditional pesticides .

Plant Growth Regulation

Some research indicates that certain nitrogen-containing heterocycles can act as plant growth regulators. The application of (E)-3-((1s,3s)-adamantan-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide could enhance plant growth or stress resistance, making it a candidate for further exploration in agricultural biotechnology .

化学反応の分析

Reactivity of the Hydrazide Functional Group

The carbohydrazide (–CONH–NH–) linker is highly reactive, participating in:

2.1. Cyclization Reactions

-

Thiadiazole formation : Reaction with CS₂ in KOH yields pyrazolyl-thiadiazole derivatives .

-

Oxadiazole synthesis : Oxidation with K₂Cr₂O₇ followed by cyclization forms 1,3,4-oxadiazoles .

2.2. Schiff Base Formation

The hydrazide reacts with aldehydes/ketones to form bis-hydrazones . For example:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Bis-hydrazone derivative | EtOH, HCl, reflux | 85% |

Reactivity of the Pyrazole Ring

The pyrazole core undergoes electrophilic substitution at position 4 (if unsubstituted) and coordination chemistry :

3.1. Metal Complexation

-

Cu(II) complexes : Forms stable complexes via pyrazole N-atom and hydrazide O/N donors, as seen in analogous pyrazole-carbohydrazides .

3.2. Functionalization via Vilsmeier-Haack Reaction

-

Formylation : Under Vilsmeier conditions (POCl₃/DMF), pyrazole derivatives yield formylated products .

Nitro Group Reactivity

The 3-nitrobenzylidene group participates in:

4.1. Reduction Reactions

4.2. Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : Limited due to steric hindrance from adamantane but feasible under forceful conditions .

Biological Activity Correlations

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of adamantane-functionalized pyrazole-carbohydrazides, which exhibit structural variations primarily in the benzylidene substituent. Below is a detailed comparison with analogous derivatives:

Structural and Functional Group Variations

Key Findings from Comparative Studies

Bioactivity and Structural Clustering : Compounds with similar benzylidene substituents cluster into groups with analogous bioactivity profiles. For instance, nitro- and chloro-substituted derivatives (e.g., ) may target similar proteins due to shared electron-withdrawing effects, while hydroxyl- or pyridinyl-substituted analogs (e.g., ) exhibit divergent interactions .

Solubility and Lipophilicity : The 4-hydroxybenzylidene derivative shows enhanced aqueous solubility compared to the nitro- or chloro-substituted compounds, which are more lipophilic. This impacts bioavailability and administration routes.

Crystallographic and Intermolecular Interactions : X-ray studies of related adamantane-thiadiazole derivatives reveal that substituents influence molecular packing. Nitro groups participate in C–H···O interactions, while pyridinyl groups enable π-π stacking, affecting crystal stability and dissolution rates .

Synthetic Flexibility : The hydrazide scaffold allows modular substitution, enabling rapid generation of analogs. For example, replacing nitro with isopropyl or pyridinyl groups is achieved via condensation reactions with appropriate aldehydes.

Implications for Drug Development

- Nitro Substituent : The 3-nitro group in the target compound may enhance binding to enzymes or receptors with electron-deficient active sites, as seen in nitro-containing chemotherapeutics. However, nitro groups can also confer toxicity risks, necessitating careful optimization .

- Adamantane Moiety : The adamantane group’s rigidity and hydrophobicity improve membrane permeability and metabolic stability across all analogs, making this scaffold promising for CNS-targeted therapies .

- Substituent-Driven Target Selectivity: Computational “read-across” strategies suggest that minor structural changes (e.g., nitro vs. hydroxyl) can redirect activity toward distinct biological targets, enabling tailored drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。